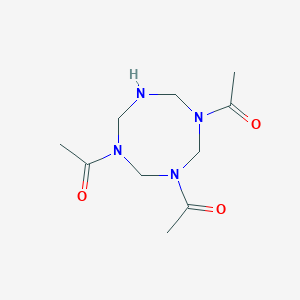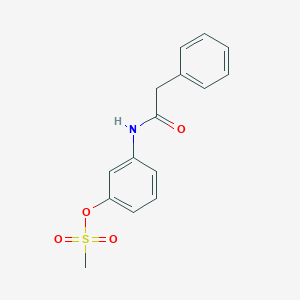
Hex-2-ynyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-2-ynyl 3,5-dinitrobenzoate is an organic compound characterized by the presence of a hex-2-ynyl group attached to a 3,5-dinitrobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hex-2-ynyl 3,5-dinitrobenzoate typically involves the esterification of hex-2-yn-1-ol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the 3,5-dinitrobenzoic acid to its corresponding acyl chloride, which then reacts with hex-2-yn-1-ol to form the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction rates and yields while adhering to green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions: Hex-2-ynyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hex-2-ynyl 3,5-diaminobenzoate.
Substitution: Formation of various esters or amides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Hex-2-ynyl 3,5-dinitrobenzoate has several applications in scientific research:
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Wirkmechanismus
Hex-2-ynyl 3,5-dinitrobenzoate can be compared with other similar compounds such as:
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Uniqueness: The alkyne group allows for additional functionalization and modification, making it a versatile compound for various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Eigenschaften
CAS-Nummer |
91803-12-2 |
|---|---|
Molekularformel |
C13H12N2O6 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
hex-2-ynyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H12N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-3,6H2,1H3 |
InChI-Schlüssel |
QZVNBFWAMKHIQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)













